N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)
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Overview
Description
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is a synthetic organic compound with the molecular formula C30H62N4O2 and a molecular weight of 510.80 g/mol . This compound is characterized by its long aliphatic chains and amide groups, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) typically involves the reaction of ethylenediamine with dodecanoyl chloride. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and ethylenediamine derivatives.
Reduction: Formation of dodecylamine and ethylenediamine.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the long aliphatic chains provide hydrophobic interactions. These properties make it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) monoacetate
- N,N’-[1,2-Ethanediylbis[imino(2,1-ethanediyl)]]bis(dodecanamide)
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) stands out due to its unique combination of long aliphatic chains and amide groups, which provide both hydrophobic and hydrogen bonding interactions. This dual functionality makes it particularly useful in applications requiring both solubility enhancement and stabilization of emulsions .
Properties
CAS No. |
93918-49-1 |
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Molecular Formula |
C30H62N4O2 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
TVBANASQCOWJTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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